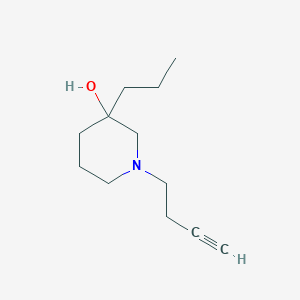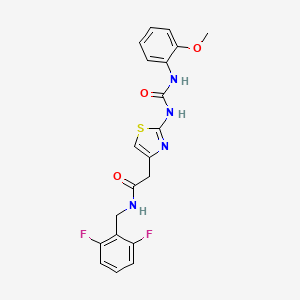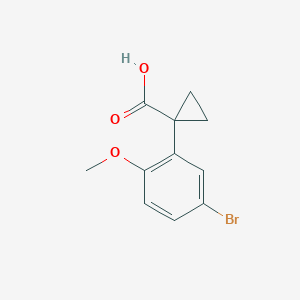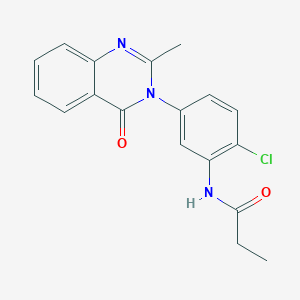![molecular formula C17H12N4O3S B2587998 N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1286720-70-4](/img/structure/B2587998.png)
N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]thiazole-2-carboxamides are a class of compounds that have been studied for their potential anti-tubercular properties . They have been synthesized through CDI-mediated direct coupling of benzo[d]thiazole-2-carboxylic acids with aromatic amines .
Synthesis Analysis
While specific synthesis methods for “N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide” are not available, similar compounds have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of similar compounds suggests that they bind to the catalytic site of the enzyme ATP Phosphoribosyltransferase (HisG), which might be attributed to their anti-TB potential .Applications De Recherche Scientifique
Anticancer Applications
Oxadiazoles, the core structure in the compound , have been recognized for their potential in anticancer treatments. They can act as pharmacophores, which are parts of a molecular structure that is responsible for a particular biological interaction that causes a drug’s effect. The compound’s ability to interact with various biological targets makes it a candidate for developing new anticancer agents .
Vasodilator Properties
The oxadiazole moiety has been utilized in the synthesis of compounds with vasodilatory effects. These effects are crucial in the treatment of cardiovascular diseases, as they help in widening blood vessels to reduce blood pressure and improve blood flow .
Anticonvulsant Activity
Compounds containing the oxadiazole ring have shown promise as anticonvulsants. This application is particularly important in the development of treatments for neurological disorders such as epilepsy, where controlling seizures is a primary concern .
Antidiabetic Effects
Research has indicated that oxadiazole derivatives can be effective in treating diabetes. By acting on various biological pathways, these compounds can help regulate blood sugar levels, offering a potential pathway for antidiabetic medications .
High-Energy Materials
The energetic behavior of oxadiazole derivatives makes them suitable for use as high-energy materials. This application is significant in fields such as material science and engineering, where compounds with a favorable oxygen balance and positive heat of formation are valuable .
Pharmaceutical Linker Applications
Due to its flat, aromatic structure, the oxadiazole ring can serve as a linker in pharmaceutical compounds. This allows for the precise placement of substituents necessary for the desired biological activity, enhancing the efficacy of the drug design .
Energetic Behavior in Material Science
The compound’s derivatives have been explored for their energetic properties, making them of interest in material science. Their ability to release energy under certain conditions can be harnessed in various applications, including the development of new materials .
Miscellaneous Applications
Oxadiazole derivatives have a range of miscellaneous applications due to their diverse properties. These can include uses in fields such as agrochemicals, dyes, and pigments, where the unique characteristics of the oxadiazole ring can be beneficial .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c22-15(16-18-12-8-4-5-9-13(12)25-16)19-17-21-20-14(24-17)10-23-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTFUTFBUMJNSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2587921.png)


![Methyl 4-[(3,4-difluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2587925.png)

![(Z)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2587928.png)


![7-Amino-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B2587933.png)
![2-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2587936.png)
![3-(2-Chlorophenyl)-5-methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2587937.png)
